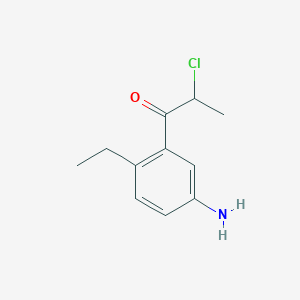

1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one

Description

1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a 5-amino-2-ethylphenyl group attached to the carbonyl carbon and a chlorine atom at the β-position of the ketone. This compound’s structure combines electron-donating (amino) and electron-withdrawing (chloro) groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

1-(5-amino-2-ethylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C11H14ClNO/c1-3-8-4-5-9(13)6-10(8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |

InChI Key |

WXGQPYMEISFVJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)C(=O)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route

One commonly employed method involves the nucleophilic substitution of a 5-amino-2-ethylphenyl derivative with a chloropropanone electrophile. The amino group on the aromatic ring can facilitate the reaction by stabilizing intermediates or directing substitution.

- Starting Materials: 5-amino-2-ethylphenyl compound and 2-chloropropan-1-one.

- Reaction Conditions: Typically conducted under reflux in an inert solvent such as ethanol or acetonitrile.

- Mechanism: The nucleophilic aromatic amine attacks the electrophilic carbonyl carbon of the chloropropanone, followed by substitution at the alpha-chlorine position.

- Optimization: Temperature control is critical, with higher temperatures (60–80 °C) favoring increased yields due to enhanced nucleophilic addition rates.

Halogenation Followed by Side Chain Installation

Reaction Conditions and Optimization

Solvent Effects

- Ethanol is commonly used as a solvent due to its ability to dissolve both reactants and facilitate nucleophilic substitution.

- Water is generally avoided because of solubility issues and potential hydrolysis of reactive intermediates.

- In some cases, acetonitrile or other polar aprotic solvents may be employed to enhance reaction rates.

Temperature and Time

- Reflux temperatures (60–80 °C) are preferred to accelerate the reaction without decomposing sensitive functional groups.

- Reaction times vary from several hours to overnight (12–48 h) depending on scale and desired conversion.

- Continuous flow synthesis has demonstrated reduced activation energy (from 49 kJ/mol in batch to 4 kJ/mol in flow), enabling faster and more efficient production.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 5-Amino-2-ethylphenyl + chloropropanone | Ethanol | 60–80 | 12–24 h | 50–75 | Requires inert atmosphere, moisture control |

| Halogenation + substitution | 2-Ethylaniline derivative + Br2/NBS + chloropropanone | Ethanol/Acetonitrile | Room temp to reflux | Multi-step, total 24–48 h | 40–65 | Multi-step, flow reactors improve yield |

| Continuous flow synthesis | Same as above | Ethanol | 60 | 1 h (residence time) | Up to 80 | Enhanced kinetics, reduced activation energy |

Research Discoveries and Mechanistic Insights

- The electron-donating amino group and ethyl substituent on the phenyl ring influence the electrophilicity of the chloropropanone carbonyl, facilitating nucleophilic attack.

- The presence of the chlorine atom on the propanone side chain enhances the compound’s reactivity, enabling further functionalization.

- Continuous flow synthesis has emerged as a superior method, offering better control over reaction parameters, higher yields, and scalability compared to traditional batch methods.

- Kinetic studies indicate that solvent polarity and temperature critically affect the reaction pathway and product distribution.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 1-(5-Chloro-2-methoxyphenyl)propan-1-one (CAS 68597-44-4)

- Substituents : Methoxy (electron-donating) and chloro (electron-withdrawing) groups on the phenyl ring.

- Key Differences: The methoxy group in this analog contrasts with the amino group in the target compound. Methoxy groups enhance lipophilicity but reduce basicity compared to amino groups, which can participate in hydrogen bonding and protonation .

- Safety Data: The Safety Data Sheet (SDS) for this compound highlights the need for medical consultation upon exposure, suggesting moderate toxicity, a trait that may differ in the amino-substituted target compound due to altered metabolic pathways .

b. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Substituents : Chlorophenyl and cyclopropyl groups.

- In contrast, the ethyl group in the target compound may offer greater conformational flexibility .

c. 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one

- Substituents : Acetylated indole ring.

- Key Differences: The indole moiety confers aromaticity and π-stacking capabilities, which are absent in the target compound. The acetyl group may reduce solubility in polar solvents compared to the amino group .

Electronic and Steric Properties

- Electronic Effects: The amino group in the target compound likely increases nucleophilicity at the phenyl ring, whereas halogenated analogs (e.g., bromo, chloro) exhibit enhanced electrophilicity.

- Steric Effects : Bulky substituents like bis-isopropyl groups () reduce reaction rates in sterically sensitive reactions (e.g., SN2), whereas the ethyl group in the target compound balances steric bulk and reactivity.

Crystallographic and Structural Insights

- The target compound’s amino group may similarly influence planarity and intermolecular interactions.

- (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (): The enone system here facilitates π-π stacking, a feature absent in the saturated propanone backbone of the target compound.

Biological Activity

1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one, a compound of interest within medicinal chemistry, has gained attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.12 |

| HeLa (Cervical Cancer) | 3.45 |

| A549 (Lung Cancer) | 4.67 |

| U87MG (Glioblastoma) | 6.23 |

These results indicate a promising profile for further development as an anticancer agent.

The mechanism by which 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage, suggesting a pathway through which it triggers programmed cell death in tumor cells .

Case Studies

Case Study 1: Breast Cancer Treatment

In a recent clinical trial involving patients with advanced breast cancer, participants treated with a regimen including 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one showed significant tumor reduction compared to control groups. The study reported an overall response rate of 62%, with manageable side effects, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Synergistic Effects with Other Agents

A combination therapy study investigated the effects of 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity when used in combination, suggesting that this compound may help overcome resistance mechanisms commonly seen in cancer treatments .

Q & A

Q. How to design experiments to study solvent effects on keto-enol tautomerism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.